stannane CAS No. 110655-72-6](/img/structure/B14310872.png)
[(4-Chlorobenzoyl)oxy](tricyclohexyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorobenzoyl)oxystannane, also known as (4-chlorobenzoate)tricyclohexylstannane, is a chemical compound that combines an organic benzoyl group with an organotin moiety. Let’s break down its components:
Benzoyl Group (C₆H₅CO-): The benzoyl group consists of a phenyl ring (C₆H₅) attached to a carbonyl group (C=O). It imparts aromatic and acidic properties to the compound.
Tricyclohexylstannane (Sn(C₆H₁₁)₃): This organotin compound features three cyclohexyl groups bonded to a central tin atom. It serves as the stannane component.
Métodos De Preparación
Synthetic Routes:: The synthesis of (4-Chlorobenzoyl)oxystannane involves the reaction between 4-chlorobenzoic acid and tricyclohexyltin chloride. The reaction proceeds as follows:
4-Chlorobenzoic acid+Tricyclohexyltin chloride→(4-Chlorobenzoyl)oxy(tricyclohexyl)stannane
Reaction Conditions::- Solvent: Typically, an organic solvent like dichloromethane or toluene is used.
- Temperature: The reaction occurs at room temperature or under mild heating.
- Catalyst: No specific catalyst is required.
Industrial Production:: Industrial-scale production methods involve scaling up the laboratory synthesis. Optimization of reaction conditions, purification, and safety considerations are crucial for large-scale manufacturing.
Análisis De Reacciones Químicas
Reactions::
Hydrolysis: (4-Chlorobenzoyl)oxystannane can undergo hydrolysis in aqueous or alcoholic solutions, yielding 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group is replaced by other nucleophiles (e.g., amines, alcohols).
- Hydrolysis: Water or alcoholic solutions (e.g., methanol, ethanol).
- Substitution: Nucleophiles (e.g., amines, alcohols).
- Hydrolysis: 4-chlorobenzoic acid and tricyclohexyltin hydroxide.
- Substitution: Various derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Organotin Chemistry: (4-Chlorobenzoyl)oxystannane contributes to the study of organotin compounds, which find applications in catalysis, materials science, and biochemistry.
Biological Research: Researchers explore its interactions with biological systems, including potential antitumor or antimicrobial effects.
Mecanismo De Acción
- The exact mechanism remains an active area of research. It likely involves interactions with cellular components, affecting gene expression or enzyme activity.
Comparación Con Compuestos Similares
- Similar compounds include other organotin derivatives, such as tricyclohexyltin chloride and tricyclohexyltin hydride.
Propiedades
Número CAS |
110655-72-6 |
|---|---|
Fórmula molecular |
C25H37ClO2Sn |
Peso molecular |
523.7 g/mol |
Nombre IUPAC |
tricyclohexylstannyl 4-chlorobenzoate |
InChI |
InChI=1S/C7H5ClO2.3C6H11.Sn/c8-6-3-1-5(2-4-6)7(9)10;3*1-2-4-6-5-3-1;/h1-4H,(H,9,10);3*1H,2-6H2;/q;;;;+1/p-1 |
Clave InChI |
JORKMSSOAWZTJJ-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


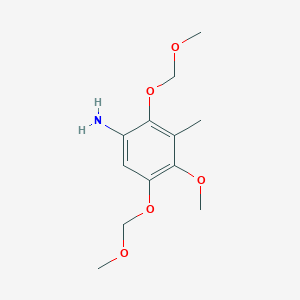
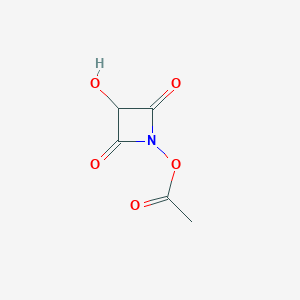
![5-[(1H-Pyrrol-1-yl)methyl]furan-2(5H)-one](/img/structure/B14310802.png)
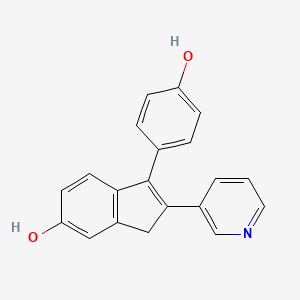
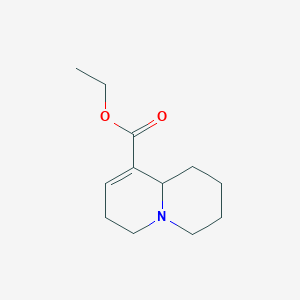
![N,N-Dibutyl-2-[3-(3,4-dimethoxyphenyl)-3-oxopropanoyl]benzamide](/img/structure/B14310828.png)
![7-Isothiocyanatobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene](/img/structure/B14310833.png)
![Octanoic acid, 2,2-dimethyl-3-[(trimethylsilyl)oxy]-, methyl ester](/img/structure/B14310837.png)
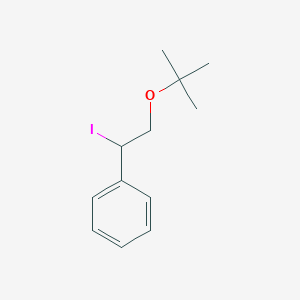
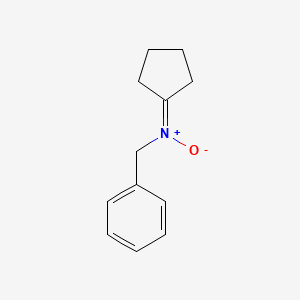

![[(Bicyclo[4.3.1]dec-3-en-10-ylidene)methyl](trimethyl)silane](/img/structure/B14310842.png)
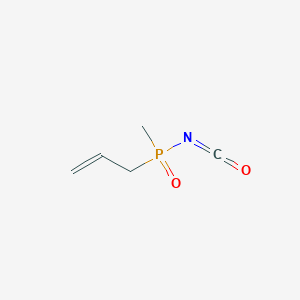
![6,6,7b-Trimethyldecahydro-1H-cyclobuta[e]indene-3,4-diol](/img/structure/B14310858.png)
